molecular formula C10H12BrI B8096484 1-(4-Iodobutyl)-4-bromobenzene

1-(4-Iodobutyl)-4-bromobenzene

Cat. No.: B8096484
M. Wt: 339.01 g/mol
InChI Key: NNODILDPJHTNHY-UHFFFAOYSA-N
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Description

1-(4-Iodobutyl)-4-bromobenzene is an organic compound characterized by the presence of both iodine and bromine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobutyl)-4-bromobenzene typically involves the halogenation of a butylbenzene derivative. One common method is the bromination of 1-butylbenzene to form 1-(4-bromobutyl)benzene, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobutyl)-4-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or alkenes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often under mild conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, acids, alkanes, or alkenes.

Scientific Research Applications

1-(4-Iodobutyl)-4-bromobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodobutyl)-4-bromobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

  • 1-(4-Iodobutyl)-4-chlorobenzene
  • 1-(4-Iodobutyl)-4-fluorobenzene
  • 1-(4-Iodobutyl)-4-methylbenzene

Comparison: 1-(4-Iodobutyl)-4-bromobenzene is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(4-Iodobutyl)-4-bromobenzene is an organic compound that features both iodine and bromine substituents on a benzene ring. This unique structural composition provides it with distinct chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C10H12BrIC_{10}H_{12}BrI, with a molecular weight of approximately 339.01 g/mol. The compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitutions, oxidation, and coupling reactions.

PropertyValue
Molecular FormulaC10H12BrIC_{10}H_{12}BrI
Molecular Weight339.01 g/mol
IUPAC Name1-bromo-4-(4-iodobutyl)benzene
InChI KeyNNODILDPJHTNHY-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its halogen atoms, which facilitate interactions with biological macromolecules. These interactions may include:

  • Halogen Bonding : The presence of iodine and bromine allows for halogen bonding, which can influence enzyme activity and receptor binding.
  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, leading to the formation of new bioactive compounds.
  • Radical Reactions : It can also undergo radical reactions that may affect cellular processes.

Biological Applications

This compound has shown potential in various biological applications:

  • Pharmaceutical Development : It serves as a building block for synthesizing pharmaceuticals, particularly those targeting specific biological pathways involving halogenated compounds .
  • Research on Biological Pathways : The compound is utilized in studies examining the effects of halogenated organic molecules on biological systems, potentially influencing drug design and development .

Case Studies and Research Findings

Recent studies have highlighted the compound's utility in synthetic organic chemistry and its implications in biological systems:

  • Synthesis and Reactivity : Research indicates that this compound can be synthesized through halogenation methods involving brominated and iodinated precursors. Its reactivity profile includes high rates of substitution reactions compared to other halobenzenes .
  • Biological Activity Assessment : A study focusing on the interaction of halogenated compounds with biological targets revealed that this compound exhibited significant binding affinity towards certain enzymes, suggesting its potential as a lead compound in drug discovery .
  • Toxicological Studies : Investigations into the toxicological profiles of halogenated compounds have shown that while some derivatives exhibit cytotoxic effects, others may have therapeutic potentials, underscoring the importance of structure-activity relationships in drug development .

Properties

IUPAC Name

1-bromo-4-(4-iodobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNODILDPJHTNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCI)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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